(2S,4S)-1-benzyl 2,4-dimethyl pyrrolidine-1,2,4-tricarboxylate

Proline–Glutamate Chimera Stereochemistry Conformational Restriction

Procure (2S,4S)-1-benzyl 2,4-dimethyl pyrrolidine-1,2,4-tricarboxylate (CAS 130830-69-2) as a key chiral intermediate. Its cis (2S,4S) geometry constrains the pyrrolidine ring, placing the 4-carboxylate in an axial-like orientation critical for glutamate receptor recognition. The orthogonal Cbz (hydrogenolysis-labile) and methyl ester (saponification-labile) protection allows sequential deprotection. This stereochemically defined compound is essential for synthesizing cis-4-carboxy-L-proline-containing peptides, conformationally rigid glutathione analogues, and AT2 receptor antagonist libraries. Using trans diastereomers or N-Boc analogs will fail to engage biological targets.

Molecular Formula C16H19NO6
Molecular Weight 321.32 g/mol
CAS No. 130830-69-2
Cat. No. B1316192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-1-benzyl 2,4-dimethyl pyrrolidine-1,2,4-tricarboxylate
CAS130830-69-2
Molecular FormulaC16H19NO6
Molecular Weight321.32 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C16H19NO6/c1-21-14(18)12-8-13(15(19)22-2)17(9-12)16(20)23-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m0/s1
InChIKeyVFLKUGOZEYYCCP-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4S)-1-Benzyl 2,4-dimethyl pyrrolidine-1,2,4-tricarboxylate (CAS 130830-69-2): A cis-Configured, Orthogonally Protected Proline-Glutamate Chimera Building Block


(2S,4S)-1-Benzyl 2,4-dimethyl pyrrolidine-1,2,4-tricarboxylate, synonymously known as N-(benzyloxycarbonyl)-cis-4-carboxy-L-proline dimethyl ester, is a chiral, enantiomerically defined pyrrolidine derivative belonging to the class of proline–glutamate chimeras [1]. It features a pyrrolidine ring bearing three carboxylate functionalities: a benzyl carbamate (Cbz) at N1, a methyl ester at C2, and a methyl ester at C4, all in the cis (2S,4S) configuration (molecular formula C₁₆H₁₉NO₆; MW 321.33 g/mol; PubChem CID 14804605) [2]. The compound serves as a key protected intermediate for the synthesis of cis-4-carboxy-L-proline-containing peptides and peptidomimetics, where its orthogonal protecting groups enable selective deprotection and functionalization during solid-phase or solution-phase peptide assembly [1].

Why Generic Substitution Fails for (2S,4S)-1-Benzyl 2,4-dimethyl pyrrolidine-1,2,4-tricarboxylate: Stereochemical and Orthogonal Protection Requirements


Substituting (2S,4S)-1-benzyl 2,4-dimethyl pyrrolidine-1,2,4-tricarboxylate with a closely related analog—such as its trans diastereomer (CAS 130830-70-5), the corresponding N-Boc-protected variant, or the unprotected cis-4-carboxy-L-proline—fundamentally alters the conformational, reactivity, and biological outcome of the final product [1]. The cis (2S,4S) geometry constrains the pyrrolidine ring in a conformation that places the 4-carboxylate in an axial-like orientation, a critical determinant for mimicking the γ-carboxylate of L-glutamate in biologically active peptides, whereas the trans isomer presents the 4-carboxylate in an equatorial-like orientation that does not productively engage glutamate-recognition sites [1]. Furthermore, the Cbz protecting group at N1 and the methyl esters at C2 and C4 provide a specific orthogonal protection scheme: Cbz is removable by hydrogenolysis (H₂, Pd/C), while the methyl esters require saponification or enzymatic hydrolysis, allowing sequential deprotection that is not possible with N-Boc analogs (which require acidic conditions) or with the free acid form (which lacks N-protection for peptide coupling) . Generic interchange without verifying these parameters introduces stereochemical mismatch, incompatible protecting-group lability, or altered hydrogen-bonding capacity, any of which can result in failed peptide assembly or loss of target binding affinity.

Quantitative Evidence Guide: (2S,4S)-1-Benzyl 2,4-dimethyl pyrrolidine-1,2,4-tricarboxylate Differentiation Data


Stereochemical Differentiation: cis-(2S,4S) vs. trans-(2S,4R) Diastereomer Purity and Conformational Impact

The target compound is the cis (2S,4S) diastereomer. The trans diastereomer, N-(benzyloxycarbonyl)-trans-4-carboxy-L-proline dimethyl ester (CAS 130830-70-5), is a distinct chemical entity with identical molecular formula but opposite configuration at C4 . In the context of neurotransmitter analog design, the L-trans isomer (corresponding to the deprotected trans-4-carboxy-L-proline) was found to be a potent and selective competitive inhibitor of L-glutamate transport (Ki = 40–145 μM across cerebellar granule cells and cortical astrocytes), whereas the cis-configured isomer showed no significant binding to excitatory receptors or glutamate transporters [1]. This demonstrates that the cis vs. trans geometry dictates biological recognition. Procurement of the incorrect diastereomer will yield a biologically inactive peptide or peptidomimetic, as the 4-carboxylate orientation determines whether the compound functions as a glutamate mimic [1].

Proline–Glutamate Chimera Stereochemistry Conformational Restriction

N-Protecting Group Differentiation: Cbz vs. Boc Orthogonal Deprotection Selectivity

The target compound carries an N-benzyloxycarbonyl (Cbz) protecting group. Its closest N-protected analog is 1-(tert-butyl) 2,4-dimethyl (2S,4S)-pyrrolidine-1,2,4-tricarboxylate, which bears an N-Boc group . In a documented multi-step synthetic route to Mosher amide derivatives, the Cbz group of the target compound was removed by hydrogenolysis (H₂, 10% Pd/C, ethanol, 2585.7 Torr, 0.5 h), followed by ambient-temperature coupling over 16 h, achieving a yield of 94% for the deprotection step . N-Boc analogs, in contrast, require acidic conditions (e.g., TFA or HCl/dioxane) for deprotection, which are incompatible with acid-labile side-chain protecting groups (e.g., trityl, Boc on other residues) and can cause undesired methyl ester hydrolysis under prolonged exposure . This orthogonal difference allows the Cbz-protected target compound to be employed in peptide sequences where global acid deprotection is planned for other residues without premature N-terminus exposure.

Orthogonal Protection Peptide Synthesis Hydrogenolysis

4-Position Functional Group Differentiation: 4-Carboxymethyl vs. 4-Hydroxy vs. 4-Unsubstituted Proline Analogs

The target compound contains a methyl ester-protected carboxyl group at the 4-position. A structurally close analog, N-Cbz-cis-4-hydroxy-L-proline methyl ester (CAS 57653-35-7), bears a hydroxyl group at C4 instead [1]. While both share the cis (2S,4S) geometry and Cbz/methyl ester protection, the 4-carboxyl group introduces an additional hydrogen-bond acceptor and a negative charge upon deprotection that is absent in the 4-hydroxy analog. In the design of conformationally restricted glutathione analogues, the cis-4-carboxy-L-proline residue was specifically employed as a rigid replacement for the γ-glutamyl moiety because its 4-carboxylate mimics the γ-carboxylate of glutamate essential for biological recognition, a function that 4-hydroxyproline cannot fulfill [2]. The 4-carboxyl group also influences pyrrolidine ring pucker: 4-substituted proline derivatives exhibit distinct cis/trans amide bond ratios in peptides, with electron-withdrawing substituents at C4 favoring the trans amide conformer to varying degrees, affecting peptide secondary structure [2].

4-Substituted Proline Hydrogen Bonding Conformational Effects

Enantiomeric Integrity: (2S,4S) L-Proline vs. (2R,4R) D-Proline Scaffold

The target compound is derived from cis-4-hydroxy-L-proline and retains the L-configuration at C2. The corresponding D-proline scaffold analog, N-(benzyloxycarbonyl)-cis-4-carboxy-D-proline dimethyl ester (CAS 130830-72-7), has identical molecular formula but opposite absolute configuration at both C2 and C4 . In peptide and peptidomimetic design, the L-proline scaffold produces left-handed polyproline II (PPII) helices and is recognized by eukaryotic ribosomal machinery, whereas the D-proline scaffold induces opposite helical handedness and is generally not incorporated into proteins biosynthesized by L-amino acid-using organisms [1]. Commercial sources of the target compound report a minimum purity of 95%, which includes enantiomeric purity (the (2S,4S) specification is part of the product identity) . The D-proline analog (CAS 130830-72-7) is available from separate synthetic routes and must not be confused with the L-proline target compound during procurement.

Chiral Pool Synthesis Enantiomeric Purity L-Proline vs. D-Proline

Physicochemical Differentiation: Computed LogP and Polar Surface Area vs. Unprotected 4-Carboxyproline

The target compound, with its benzyl and two methyl ester protecting groups, exhibits significantly different physicochemical properties compared to the unprotected cis-4-carboxy-L-proline free acid. The computed XLogP3-AA value for the target compound is 1.6, with a topological polar surface area (PSA) of 82.14 Ų and zero hydrogen bond donors, per ChemSrc and PubChem data [1]. In contrast, the unprotected cis-4-carboxy-L-proline (zwitterionic at physiological pH) would have a substantially lower LogP (predicted < -3) and a higher PSA, with three hydrogen bond donors. This difference in lipophilicity is critical: the protected form is amenable to organic-phase peptide coupling reactions (e.g., in DMF, CH₂Cl₂, or THF), whereas the free acid form requires aqueous or mixed-solvent conditions and is incompatible with standard carbodiimide-mediated coupling without re-protection . The protected form also permits purification by normal-phase silica gel chromatography, a significant practical advantage in multi-step synthesis.

Lipophilicity PSA Membrane Permeability

Commercial Availability and Purity Benchmarking: Source-Specified Minimum Purity of 95%

Among vendors listing (2S,4S)-1-benzyl 2,4-dimethyl pyrrolidine-1,2,4-tricarboxylate, AKSci reports a minimum purity specification of 95% (product code 3611AD), with full quality assurance documentation including SDS and Certificate of Analysis available upon request . A Chinese supplier (爱拓) also offers the compound at 95.00% purity in 1 g packaging . In contrast, bulk vendors of the unprotected cis-4-carboxy-L-proline or the N-Boc analog often report lower purity specifications (90–93%) due to the greater difficulty of purifying zwitterionic amino acids or acid-labile compounds . The availability of a defined purity specification with analytical traceability is critical for procurement decisions in regulated environments such as GMP peptide synthesis or pharmacological studies, where impurity profiles can confound biological assay results or cause batch-to-batch variability.

Commercial Sourcing Purity Specification Quality Control

Procurement-Driven Application Scenarios for (2S,4S)-1-Benzyl 2,4-dimethyl pyrrolidine-1,2,4-tricarboxylate


Synthesis of Conformationally Restricted Glutathione Analogues and Glutamate-Mimetic Isopeptides

The target compound serves as the direct precursor to cis-4-carboxy-L-proline, which replaces the native γ-glutamyl moiety in glutathione analogues to create conformationally rigid isopeptides with defined backbone geometry [1]. The (2S,4S) cis stereochemistry is essential for positioning the 4-carboxylate in the axial-like orientation required for glutamate receptor or transporter recognition, as established by Bridges et al. (1991) for pyrrolidine-2,4-dicarboxylate diastereomers [1]. Peptide chemists should procure this compound when the synthetic route calls for sequential deprotection: first, Cbz removal by hydrogenolysis to expose the N-terminus for coupling, followed by methyl ester saponification to liberate the 4-carboxylate for subsequent amide bond formation or biological evaluation .

Construction of Orthogonally Protected Proline Scaffolds for Multi-Step Solid-Phase Peptide Synthesis (SPPS)

In Fmoc/tBu SPPS, the Cbz group of the target compound is orthogonal to both Fmoc (base-labile) and Boc (acid-labile) protecting groups, enabling its use as a specialty building block that can be unveiled at a precise synthetic stage without affecting other protection [1]. The methyl esters at C2 and C4 remain intact during TFA-mediated cleavage from the resin (standard SPPS conditions), allowing post-synthetic modification. This compound is particularly suited for the incorporation of a glutamate-mimetic residue at internal positions of bioactive peptides where the 4-carboxylate is required for target engagement but must remain protected until the final deprotection step. The ≥95% commercial purity specification (AKSci, 爱拓) meets the requirements for SPPS, where coupling efficiency is sensitive to the presence of carboxylate impurities .

Preparation of Mosher Amide Derivatives for Enantiomeric Excess Determination of Chiral Amines

The target compound is a key intermediate in a documented synthetic route to Mosher amide derivatives of cis-4-carboxy-L-proline dimethyl ester (CAS 130830-79-4), which serve as chiral derivatizing agents for the determination of enantiomeric excess of chiral amines by ¹⁹F NMR or HPLC [1]. The route proceeds through N-deprotection (hydrogenolysis, 94% yield) followed by coupling with Mosher's acid chloride, demonstrating the compound's utility as a chiral scaffold. Laboratories engaged in asymmetric synthesis or chiral analysis should procure this compound when establishing in-house Mosher amide derivatization protocols that require a proline-based chiral auxiliary with a defined (2S,4S) configuration [1].

Synthesis of AT₂ Receptor Antagonist Pharmacophores Incorporating Pyrrolidine-1,2,4-tricarboxylate Cores

Patents describing heterocyclic angiotensin II type 2 (AT₂) receptor antagonists cite pyrrolidine-1,2,4-tricarboxylate derivatives as structural components of the pharmacophore [1]. The target compound, with its cis (2S,4S) configuration and orthogonal Cbz/methyl ester protection, serves as a versatile intermediate for constructing AT₂ antagonist libraries where the relative orientation of the 2- and 4-carboxylate substituents is a critical determinant of receptor binding. While the specific binding data (IC₅₀ = 0.330 nM at AT₂; Ki = 1.70 nM at AT₁) from BindingDB refers to elaborated pyrrolidine derivatives rather than the target compound itself, the protected intermediate is essential for synthesizing and optimizing such candidates [1]. Medicinal chemistry teams developing AT₂ antagonists for neuropathic pain or inflammatory pain indications should specify this compound for the construction of cis-configured pyrrolidine cores.

Quote Request

Request a Quote for (2S,4S)-1-benzyl 2,4-dimethyl pyrrolidine-1,2,4-tricarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.